molecular formula C7H9ClN2O2 B6333522 4-Chloro-5-isopropylimidazole-2-carboxylic Acid CAS No. 1171125-32-8

4-Chloro-5-isopropylimidazole-2-carboxylic Acid

Cat. No.: B6333522
CAS No.: 1171125-32-8
M. Wt: 188.61 g/mol
InChI Key: QYRXSXBNUBQLHE-UHFFFAOYSA-N
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Description

4-Chloro-5-isopropylimidazole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H9ClN2O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-isopropylimidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5-isopropylimidazole with a carboxylating agent. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-isopropylimidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products

    Substitution Products: Various substituted imidazoles.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced imidazole derivatives.

    Esterification Products: Esters of this compound.

Scientific Research Applications

4-Chloro-5-isopropylimidazole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-isopropylimidazole-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-methylimidazole-2-carboxylic acid
  • 4-Chloro-5-ethylimidazole-2-carboxylic acid
  • 4-Chloro-5-propylimidazole-2-carboxylic acid

Uniqueness

4-Chloro-5-isopropylimidazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-5-propan-2-yl-1H-imidazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-3(2)4-5(8)10-6(9-4)7(11)12/h3H,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRXSXBNUBQLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(N1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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